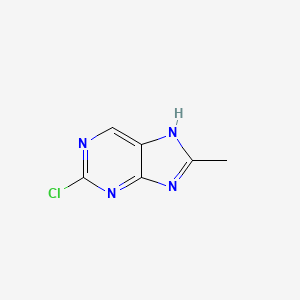

2-Chloro-8-methyl-9H-purine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

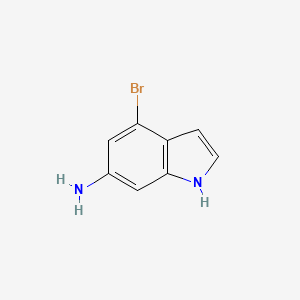

2-Chloro-8-methyl-9H-purine is an organic compound with the molecular formula C6H5ClN4 . It has a molecular weight of 168.59 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 2-Chloro-8-methyl-9H-purine consists of a pyrimidine ring fused with an imidazole ring . The compound has the SMILES stringCn1cnc2cnc(Cl)nc12 . Physical And Chemical Properties Analysis

2-Chloro-8-methyl-9H-purine is a solid substance . It has a molecular weight of 168.59 .Applications De Recherche Scientifique

Antimycobacterial Activity

Researchers have studied the biological activity of 2-Chloro-8-methyl-9H-purine derivatives, focusing on their potential as antimycobacterial agents. These compounds have been evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis. It has been found that small, hydrophobic substituents at the purine 2-position, including the chloro group, enhance antimycobacterial activity. The electronic properties of these substituents seem to have a minor influence on bioactivity, suggesting that structural features play a significant role in determining their effectiveness against tuberculosis. These findings highlight the potential of 2-Chloro-8-methyl-9H-purine derivatives in developing new antimycobacterial drugs with low toxicity to mammalian cells (Braendvang & Gundersen, 2007).

Synthesis and Chemical Reactivity

The chemical synthesis and reactivity of 2-Chloro-8-methyl-9H-purine and its derivatives have been extensively studied. For instance, the Sonogashira cross-coupling reactions have been employed to create 2-alkynylated compounds or 2,8-dialkynylated purines, demonstrating the versatility of 2-Chloro-8-methyl-9H-purine as a substrate in organic synthesis. These methodologies allow for regioselective modification of the purine ring, offering pathways to novel compounds with potential biological activities (Ibrahim, Chevot, & Legraverend, 2011).

Eco-friendly Synthesis Approaches

Efforts have been made to develop eco-friendly synthesis approaches for 2-Chloro-8-methyl-9H-purine derivatives. For example, cellulose sulfuric acid has been utilized as a reusable catalyst under solvent-free conditions to condense 6-chloropyrimidine-4,5-diamine with different aldehydes. This method offers advantages such as high yields, short reaction times, and mild conditions, contributing to the sustainable production of 2-Chloro-8-methyl-9H-purine derivatives (Maddila, Momin, Lavanya, & Rao, 2016).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-8-methyl-7H-purine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-3-9-4-2-8-6(7)11-5(4)10-3/h2H,1H3,(H,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDVTNJGWFCHND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=NC=C2N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-8-methyl-9H-purine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

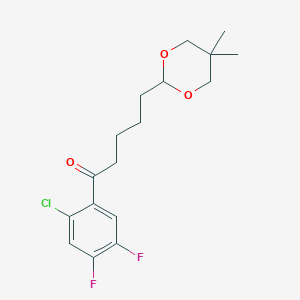

![3-(1,3-Dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]propiophenone](/img/structure/B1326372.png)